molecular formula C8H10N2O2S B1281221 Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 81633-30-9

Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No. B1281221
CAS RN: 81633-30-9
M. Wt: 198.24 g/mol
InChI Key: MYPYQLBZRNQYSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as dihydropyrimidinone (DHPM) derivatives, has been achieved through the Biginelli reaction . This reaction showed better yield, shorter reaction time, and did not require an organic solvent for the reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed through SCXRD & Hirshfeld surface analysis . These synthesized dihydropyrimidine (DHPM) derivatives showed various interactions .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the iminium intermediate generated acts as an electrophile for the nucleophilic addition of the ketoester enol, and the ketone carbonyl of the resulting adduct undergoes condensation with the urea NH2 to give the cyclized product .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the yield, melting point, and solubility in ethanol and methanol of a similar compound were reported .

Scientific Research Applications

Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate: , also known as Ethyl 2-mercapto-4-methylpyrimidine-5-carboxylate, is a chemical compound with potential applications in various scientific research fields. Below is a comprehensive analysis focusing on six unique applications:

Green Synthesis

This compound has been utilized in green synthesis methods, which are eco-friendly and sustainable approaches to chemical synthesis. For example, it can be synthesized at room temperature using common fruit juice as part of a safe and environmentally friendly process .

Anticancer Activity

Derivatives of this compound have been explored for their potential anticancer properties. The structural analysis of these derivatives can lead to the development of new anticancer agents .

Crystallography

The compound’s crystal structure and properties can be studied to understand its electronic, optical, and non-linear opto-response characteristics. This information is valuable for materials science research .

Non-Linear Optical (NLO) Properties

Research has been conducted to explore the NLO properties of this compound’s derivatives, which are important for developing new optical materials .

Chemical Intermediate

It serves as an intermediate in the synthesis of more complex chemical entities. Its reactivity with various agents can lead to the formation of diverse compounds with potential applications in medicinal chemistry .

Research Restrictions

Due to its specific properties, the compound is restricted for use only under research and development by qualified individuals, indicating its significance in scientific studies .

Safety And Hazards

The safety and hazards of similar compounds have been reported. For instance, some compounds have hazard statements H302, H312, H332, and precautionary statements P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501 .

Future Directions

DHPMs have vital applications in the field of drug discovery . Therefore, the synthesis and study of DHPM systems with methylene-linked ester make it an exciting topic for synthetic organic chemistry . This result indicates that a deactivating group (chlorine) at the 3- or 4-position in the substituted ring of DHPM might be a promising anticancer drug candidate for treating different types of cancers, particularly cancer of the lung .

properties

IUPAC Name

ethyl 6-methyl-2-sulfanylidene-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-3-12-7(11)6-4-9-8(13)10-5(6)2/h4H,3H2,1-2H3,(H,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPYQLBZRNQYSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301189731
Record name Ethyl 1,2-dihydro-6-methyl-2-thioxo-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301189731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate

CAS RN

81633-30-9
Record name Ethyl 1,2-dihydro-6-methyl-2-thioxo-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81633-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1,2-dihydro-6-methyl-2-thioxo-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301189731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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